

Spectroscopic and Structural Elucidation of 10-Hydroxyscandine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Hydroxyscandine**

Cat. No.: **B15587636**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a naturally occurring scandine-type monoterpenoid indole alkaloid. Its discovery and structural elucidation are crucial for the broader understanding of alkaloid chemistry and for the exploration of its potential pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data and the methodologies employed in the characterization of **10-Hydroxyscandine**.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₂₁ H ₂₂ N ₂ O ₄	[Zhou et al., 1988]
Molecular Weight	366.417 g/mol	[Zhou et al., 1988]
Type of Compound	Monoterpenoid Indole Alkaloid	[Zhou et al., 1988]
Botanical Source	Melodinus tenuicaudatus	[Zhou et al., 1988]

Spectroscopic Data

The structural elucidation of **10-Hydroxyscandine** was primarily achieved through the application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The

detailed data is presented below.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Ion	m/z	Relative Intensity (%)
[M] ⁺	366	Data not available
Fragment 1	Data not available	Data not available
Fragment 2	Data not available	Data not available
...

Note: The detailed fragmentation pattern is typically found in the original publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the determination of its complete structure. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR data for **10-Hydroxyscandine**.

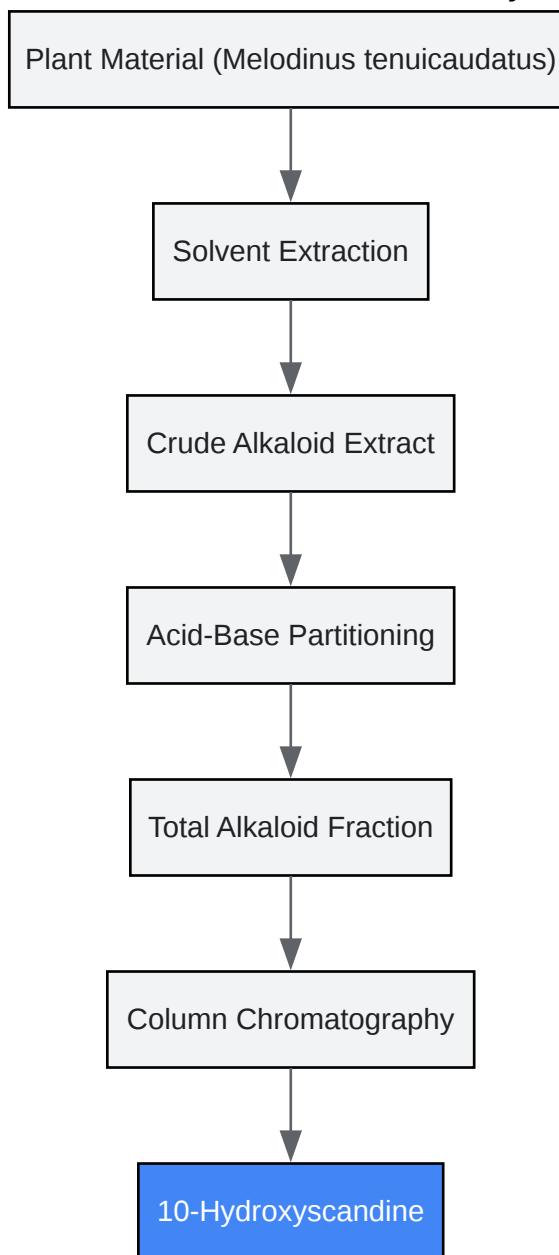
¹H NMR Spectroscopic Data (Solvent, Frequency)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	Data not available	Data not available	Data not available
H-2	Data not available	Data not available	Data not available
...

¹³C NMR Spectroscopic Data (Solvent, Frequency)

Position	Chemical Shift (δ , ppm)
C-1	Data not available
C-2	Data not available
...	...

Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the original research article by Zhou et al. (1988).


Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies for the isolation and spectroscopic analysis of **10-Hydroxyscandine**.

Isolation of 10-Hydroxyscandine

The isolation of **10-Hydroxyscandine** from its natural source, *Melodinus tenuicaudatus*, involves a multi-step extraction and chromatographic purification process.

General Workflow for the Isolation of 10-Hydroxyscandine

[Click to download full resolution via product page](#)

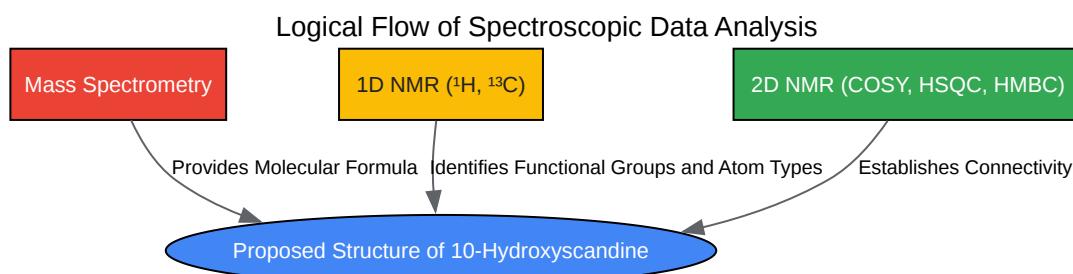
Caption: A generalized workflow for the isolation of **10-Hydroxyscandine** from *Melodinus tenuicaudatus*.

Detailed Steps:

- Plant Material Collection and Preparation: The relevant parts of *Melodinus tenuicaudatus* (e.g., stem bark) are collected, dried, and powdered.
- Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent (e.g., methanol or ethanol) to obtain a crude extract.
- Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to selectively isolate the alkaloidal fraction from other classes of compounds.
- Chromatographic Purification: The total alkaloid fraction is further purified using various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure **10-Hydroxyscandine**.

Mass Spectrometry

- Instrument: The specific mass spectrometer used (e.g., ESI-MS, HR-ESI-MS) would be detailed in the original publication.
- Ionization Mode: Typically, electrospray ionization (ESI) in positive ion mode is used for alkaloids.
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- Data Acquisition: Full scan mass spectra are acquired over a specific m/z range to determine the molecular weight. Tandem mass spectrometry (MS/MS) may be used to obtain fragmentation patterns for structural elucidation.


NMR Spectroscopy

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is typically employed.
- Solvent: A deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), is used to dissolve the sample.

- Experiments: A suite of NMR experiments is conducted to fully characterize the structure:
 - ^1H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR: To determine the chemical shifts of all carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign the complete structure.
- Sample Preparation: A few milligrams of the purified compound are dissolved in the deuterated solvent in an NMR tube.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of a natural product like **10-Hydroxyscandine** is a logical process that integrates data from various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: The integration of mass spectrometry and NMR data for the structural elucidation of **10-Hydroxyscandine**.

Conclusion

This technical guide has summarized the available spectroscopic information for **10-Hydroxyscandine** and outlined the general experimental protocols for its isolation and characterization. For complete and detailed quantitative data, researchers are directed to the original publication by Zhou et al. (1988) in *Planta Medica*. The structural and spectroscopic information provided herein serves as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 10-Hydroxyscandine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587636#spectroscopic-data-for-10-hydroxyscandine-nmr-and-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com